molecular formula C19H23N9O5 B11708436 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11708436
M. Wt: 457.4 g/mol
InChI Key: USQGADHZLDCTBO-UFFVCSGVSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, triazole, and morpholine

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring: This step often involves the use of azide-alkyne cycloaddition reactions.

    Attachment of the morpholine group: This can be done through nucleophilic substitution reactions.

    Condensation with the aldehyde: The final step involves the condensation of the intermediate with 3,4-dimethoxybenzaldehyde to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can lead to the inhibition or activation of specific biochemical pathways.

    Interacting with DNA or RNA: This can affect gene expression and cellular functions.

    Modulating cellular signaling pathways: This can influence various cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(piperidin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(pyrrolidin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide

These compounds share similar structural features but differ in the substituents attached to the triazole ring

Properties

Molecular Formula

C19H23N9O5

Molecular Weight

457.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H23N9O5/c1-30-14-4-3-12(9-15(14)31-2)10-21-23-19(29)16-13(11-27-5-7-32-8-6-27)28(26-22-16)18-17(20)24-33-25-18/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,24)(H,23,29)/b21-10+

InChI Key

USQGADHZLDCTBO-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)OC

Origin of Product

United States

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